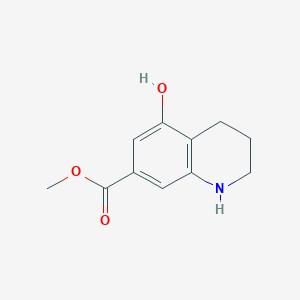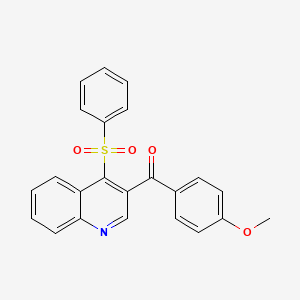![molecular formula C20H14ClF3N4O2 B2587637 2-[2-[[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]amino]éthyl]-4-pyrrol-1-ylisoindole-1,3-dione CAS No. 339101-76-7](/img/structure/B2587637.png)
2-[2-[[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]amino]éthyl]-4-pyrrol-1-ylisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione is a synthetic organic compound with intriguing potential in various scientific fields. Its molecular structure comprises a complex arrangement of chlorinated pyridinyl groups and trifluoromethylated isoindole systems, providing unique chemical and physical properties.
Applications De Recherche Scientifique
Chemistry
This compound is studied for its reactivity patterns, particularly in forming new carbon-nitrogen bonds. It's also explored in material science for its potential in organic electronics due to its electronic properties.
Biology and Medicine
In biological research, it's investigated for its binding affinity to specific proteins and enzymes, making it a candidate for drug development and bioactive compounds. Its role in modulating biochemical pathways is of interest for therapeutic applications.
Industry
Industrial applications may include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers, leveraging its unique chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione typically involves multi-step organic synthesis, starting with the preparation of intermediates such as 3-chloro-5-(trifluoromethyl)pyridine and subsequent amination to introduce the aminoethyl moiety. The final step often involves the coupling of the pyrroloisoindole framework under controlled conditions to ensure specificity and purity.
Industrial Production Methods
On an industrial scale, the production may involve more streamlined processes, potentially leveraging catalytic systems and optimized reaction conditions to achieve high yield and purity. Large-scale reactors and continuous flow systems could be employed to manage the exothermic nature of some reactions and to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
This compound primarily undergoes electrophilic substitution reactions due to the presence of electron-withdrawing groups. It can participate in:
Oxidation: : Typically involves the conversion of functional groups, although oxidative stability due to the trifluoromethyl group is notable.
Reduction: : Selective reduction can alter the electronic properties of the pyridinyl ring.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Reagents like sodium hydride (NaH), lithium aluminium hydride (LiAlH4), and various organolithium or Grignard reagents are commonly used. Reactions are often carried out in aprotic solvents such as THF (tetrahydrofuran) under inert atmospheres to prevent moisture or oxygen interference.
Major Products
Major products often include derivatives with modified pyrroloisoindole moieties, adjusted for enhanced reactivity or stability, and can form complex polycyclic systems.
Mécanisme D'action
Molecular Targets and Pathways
The compound typically interacts with cellular components at a molecular level, potentially binding to protein kinases or other regulatory enzymes. Its activity can influence signal transduction pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-isoindole-1,3-dione
3-Chloro-5-(trifluoromethyl)pyridin-2-ylamine derivatives
Pyrroloisoindole-based compounds
Uniqueness
What sets 2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione apart is its particular substitution pattern that influences both its electronic properties and steric profile, making it uniquely suited for specific synthetic and biological applications.
Conclusion
2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione is a multifaceted compound with significant potential across various scientific disciplines. From its intricate synthesis to its versatile reactivity and wide-ranging applications, this compound holds promise for future research and industrial innovations.
Propriétés
IUPAC Name |
2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O2/c21-14-10-12(20(22,23)24)11-26-17(14)25-6-9-28-18(29)13-4-3-5-15(16(13)19(28)30)27-7-1-2-8-27/h1-5,7-8,10-11H,6,9H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEGRIPGPKNKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC3=C2C(=O)N(C3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2587555.png)

![2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2587558.png)
![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2587560.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2587561.png)
![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)
![methyl 4-(3-(furan-2-yl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2587568.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide](/img/structure/B2587571.png)
![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester](/img/structure/B2587572.png)
![N-cyclopentyl-1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587576.png)

